Cas no 869075-24-1 (N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine)

N-(Naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine is a guanidine derivative featuring a naphthalene sulfonyl group and a phenylethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for enzyme inhibition, particularly in targeting protein-protein interactions or modulating biological pathways. The naphthalene moiety enhances hydrophobic interactions, while the guanidine group provides strong hydrogen-bonding capabilities, making it a versatile intermediate for drug discovery. Its structural features allow for further functionalization, enabling the development of selective bioactive molecules. The compound's stability and synthetic accessibility further support its utility in research applications, particularly in the design of novel therapeutic agents.
N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine structure
869075-24-1 structure
Product Name:N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine
CAS No:869075-24-1
MF:C19H19N3O2S
MW:353.438062906265
CID:5860160
PubChem ID:7197387
Update Time:2025-06-07

N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenesulfonamide, N-[imino[(2-phenylethyl)amino]methyl]-
    • N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine
    • AKOS024614652
    • SR-01000017463
    • F1857-0019
    • SR-01000017463-1
    • CHEMBL1308986
    • 869075-24-1
    • N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide
    • 1-naphthalen-2-ylsulfonyl-2-(2-phenylethyl)guanidine
    • SMR000238072
    • MLS000697360
    • HMS2580B03
    • Inchi: 1S/C19H19N3O2S/c20-19(21-13-12-15-6-2-1-3-7-15)22-25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H3,20,21,22)
    • InChI Key: OGDYXGCPACJOPR-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1S(NC(=N)NCCC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 353.11979803g/mol
  • Monoisotopic Mass: 353.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 92.9Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 540.6±43.0 °C(Predicted)
  • pka: 11.04±0.40(Predicted)

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Additional information on N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine

Introduction to N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine (CAS No. 869075-24-1)

N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine, with the CAS number 869075-24-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in drug discovery and molecular recognition processes. The unique structural features of this molecule, particularly the presence of a naphthalene-2-sulfonyl group and a 2-phenylethyl moiety, contribute to its distinctive chemical properties and potential biological activities.

The naphthalene-2-sulfonyl group is a key structural component that imparts specific electronic and steric properties to the molecule. This group is known for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the design of high-affinity binding agents. In contrast, the 2-phenylethyl group introduces a hydrophobic region that can enhance the compound's solubility and bioavailability, making it more suitable for biological applications.

Recent research has highlighted the potential of N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine as a lead compound in the development of novel therapeutic agents. Its molecular framework suggests applications in targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses, making them promising candidates for anti-inflammatory drug development.

In addition to its pharmacological potential, N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine has been explored in the context of molecular recognition and sensing technologies. The combination of the naphthalene-2-sulfonyl and 2-phenylethyl groups allows for the design of receptors that can selectively bind to specific analytes. This property has been leveraged in the development of sensors for detecting small molecules and ions, which are critical in environmental monitoring and biomedical diagnostics.

The synthesis of N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the naphthalene-2-sulfonyl group typically involves sulfonation followed by nucleophilic substitution, while the attachment of the 2-phenylethyl group is often achieved through alkylation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a computational chemistry perspective, N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine has been subjected to extensive molecular modeling studies to elucidate its binding interactions. These studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. For example, computational analyses have revealed that the naphthalene-2-sulfonyl group forms critical hydrogen bonds with specific residues in target proteins, while the 2-phenylethyl group stabilizes these interactions through hydrophobic effects.

The pharmacokinetic properties of N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine have also been thoroughly investigated. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its potential for clinical translation. These studies have focused on understanding how the compound is processed by the body and how its structural features influence its biological activity.

In conclusion, N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine (CAS No. 869075-24-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications in drug discovery, molecular recognition, and diagnostic technologies. Continued research into this compound promises to yield new insights into its biological activities and therapeutic applications.

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